

# A Comprehensive Technical Guide to the Synthesis of Acridone from N-Phenylanthranilic Acid

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This in-depth technical guide details the synthesis of **acridone**, a heterocyclic compound of significant interest in medicinal chemistry and materials science, from its precursor N-phenylanthranilic acid. This document provides a thorough overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support researchers and professionals in the field.

### Introduction

**Acridone** and its derivatives are a class of organic compounds characterized by a tricyclic aromatic framework. This core structure is found in numerous natural products and synthetic molecules with a wide range of biological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties. Furthermore, **acridone**s serve as valuable building blocks in the development of organic semiconductors, dyes, and fluorescent labels. The most direct and established method for synthesizing the **acridone** scaffold is through the intramolecular cyclization of N-phenylanthranilic acid. This guide will explore the key methodologies for achieving this transformation.

## **Synthetic Pathways**







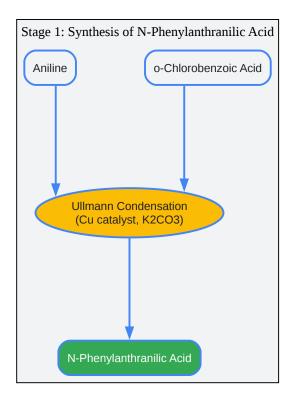
The synthesis of **acridone** from N-phenylanthranilic acid primarily involves a cyclodehydration reaction. This can be achieved through several methods, with the classical approach utilizing strong acids like concentrated sulfuric acid. More contemporary methods have been developed to offer milder reaction conditions, improved yields, and greater substrate scope.

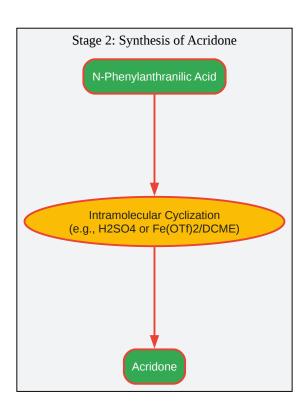
The overall synthesis can be broken down into two main stages:

- Synthesis of N-Phenylanthranilic Acid: Typically achieved via an Ullmann condensation reaction between an aniline derivative and an o-halobenzoic acid.
- Cyclization of N-Phenylanthranilic Acid to **Acridone**: An intramolecular electrophilic substitution reaction.

Below is a diagram illustrating the general synthetic workflow.







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Caption: Overall workflow for the synthesis of acridone.

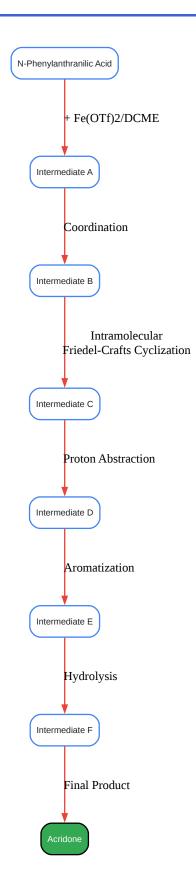


## **Mechanism of N-Phenylanthranilic Acid Cyclization**

The cyclization of N-phenylanthranilic acid to **acridone** is an intramolecular Friedel-Crafts-type acylation. In the presence of a strong acid or a Lewis acid catalyst, the carboxylic acid is protonated or activated, making the carbonyl carbon highly electrophilic. This electrophile then attacks the electron-rich ortho-position of the adjacent phenyl ring, followed by dehydration to yield the stable tricyclic **acridone** structure.

A proposed mechanism for the iron(II)-catalyzed cyclization is presented below.





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Caption: Proposed mechanism for Fe(OTf)2/DCME promoted cyclization.



## **Quantitative Data Summary**

The following tables summarize the quantitative data for the synthesis of N-phenylanthranilic acid and its subsequent conversion to **acridone** under various reported conditions.

Table 1: Synthesis of N-Phenylanthranilic Acid via Ullmann Condensation

Reactant s	Catalyst/ Base	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
Aniline, o- Chlorobenz oic Acid	CuO, K2CO3	Aniline	Reflux	2	82-93	[1]
Aniline, o- Chlorobenz oic Acid	Cupric Oxide	None	Reflux	2	-	[2]
Substituted Anilines, o- Chlorobenz oic Acid	Copper Powder, K2CO3, Pyridine	Water	Ultrasound	0.33	~81	[3][4]
Substituted Anilines, o- Chlorobenz oic Acid	ZnCl2	None	Microwave (160W)	0.07-0.12	91-95	

Table 2: Synthesis of Acridone from N-Phenylanthranilic Acid



Starting Material	Catalyst/ Reagent	Solvent	Temperat ure (°C)	Time (h)	Yield (%)	Referenc e
N- Phenylanth ranilic Acid	Conc. H2SO4	None	100	4	83-88	[1]
N- Phenylanth ranilic Acids	Fe(OTf)2, DCME	1,2- Dichloroeth ane	Room Temp	3	Very Good to Excellent	[5]
N- Phenylanth ranilic Acids	PTSA	None	Microwave	-	-	
N- Phenylanth ranilic Acid	PPA, POCl <sub>3</sub> , or P <sub>2</sub> O <sub>5</sub>	-	High Temp	-	-	

# Experimental Protocols Synthesis of N-Phenylanthranilic Acid (Classical Method)[1][2]

#### Materials:

- Aniline (155 g, 1.66 moles)
- o-Chlorobenzoic acid (41 g, 0.26 mole)
- Anhydrous potassium carbonate (41 g, 0.3 mole)
- Copper oxide (1 g)
- Decolorizing carbon (20 g)
- · Concentrated hydrochloric acid



Water

#### Procedure:

- In a 1-liter round-bottomed flask equipped with an air-cooled condenser, combine aniline, ochlorobenzoic acid, anhydrous potassium carbonate, and copper oxide.
- Reflux the mixture for 2 hours using an oil bath.
- Remove the excess aniline by steam distillation (approximately 3 hours).
- To the residual brown solution, add decolorizing carbon and boil for 15 minutes.
- Filter the hot mixture by suction.
- With stirring, add the filtrate to a mixture of 30 mL of concentrated hydrochloric acid and 60 mL of water.
- Allow the mixture to cool, then filter the precipitated N-phenylanthranilic acid with suction.
- Dry the product to a constant weight. The expected yield is 46–52 g (82–93%) of a nearly white product with a melting point of 179–181°C.

## Synthesis of Acridone (Classical Method)[1]

#### Materials:

- N-Phenylanthranilic acid (42.7 g, 0.2 mole)
- Concentrated sulfuric acid (100 cc, sp. gr. 1.84)
- Sodium carbonate (30 g, 0.28 mole)
- Water

#### Procedure:

• In a 500-cc flask, dissolve N-phenylanthranilic acid in concentrated sulfuric acid.



- Heat the solution on a boiling water bath for 4 hours.
- Pour the hot solution into 1 liter of boiling water, allowing the solution to run down the side of the container to minimize spattering.
- Boil the resulting yellow precipitate for 5 minutes and then filter.
- Boil the moist solid for 5 minutes in a solution of sodium carbonate in 400 cc of water.
- Collect the solid with suction and wash thoroughly with water.
- After drying, the crude acridone weighs 35.5–37.5 g. The crude product has a melting point of 344–346°C.

## **Iron-Catalyzed Synthesis of Acridone[6]**

#### Materials:

- N-phenylanthranilic acid (1 mmol)
- Fe(OTf)<sub>2</sub>
- Dichloromethyl methyl ether (DCME, 1 mmol)
- 1,2-dichloroethane (solvent)
- Water
- Dichloromethane (DCM)
- Saturated aqueous NaHCO<sub>3</sub>
- Anhydrous Na<sub>2</sub>SO<sub>4</sub>

#### Procedure:

- To a solution of N-phenylanthranilic acid in 1,2-dichloroethane, add Fe(OTf)2 and DCME.
- Stir the reaction mixture at room temperature for 3 hours.



- Upon completion, add water to the reaction mixture.
- Extract the aqueous layer successively with DCM.
- Wash the combined organic layers with saturated aqueous NaHCO<sub>3</sub>.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

### Conclusion

The synthesis of **acridone** from N-phenylanthranilic acid is a robust and well-established transformation in organic chemistry. While the classical approach using strong acids remains a viable option, modern methodologies employing milder catalysts such as iron(II) triflate offer significant advantages in terms of reaction conditions and efficiency. The choice of synthetic route will depend on the specific requirements of the research, including substrate scope, desired yield, and available resources. This guide provides the necessary foundational knowledge and practical protocols to aid researchers in the successful synthesis of **acridone** and its derivatives for various applications in drug discovery and materials science.

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